molecular formula C12H10N2O7 B1407692 N-Succinimidyl 3-Methoxy-4-nitrobenzoate CAS No. 2006277-78-5

N-Succinimidyl 3-Methoxy-4-nitrobenzoate

Cat. No.: B1407692
CAS No.: 2006277-78-5
M. Wt: 294.22 g/mol
InChI Key: QZKONAQIRJOJFS-UHFFFAOYSA-N
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Description

N-Succinimidyl 3-Methoxy-4-nitrobenzoate is a chemical compound with the molecular formula C12H10N2O7 and a molecular weight of 294.22 .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms .


Physical and Chemical Properties Analysis

The compound has a predicted density of 1.54±0.1 g/cm3 and a predicted boiling point of 485.5±55.0 °C .

Scientific Research Applications

Radioiodination of Antibodies

  • Application: N-succinimidyl esters, similar to N-Succinimidyl 3-Methoxy-4-nitrobenzoate, have been used for radioiodination of monoclonal antibodies, which is essential for cancer diagnosis and therapy. Studies have shown that this method results in more stable radioiodinated proteins in vivo compared to direct iodination methods (Vaidyanathan & Zalutsky, 1990).

Labeling Proteins with Fluorine-18

  • Application: N-succinimidyl esters are used for no-carrier-added synthesis of N-succinimidyl 4-[18F]fluorobenzoate (S[18F]FB), a compound essential for labeling proteins and peptides with fluorine-18 in PET imaging. This process helps in the specific targeting and imaging of tumors and other diseases (Vaidyanathan & Zalutsky, 1992).

Development of Radiolabeling Agents

  • Application: Research has focused on developing new N-succinimidyl esters for the radiolabeling of proteins and peptides. These developments aim to improve the stability and efficiency of radiolabeled compounds used in diagnostic and therapeutic applications (Kostikov et al., 2012).

Synthesis of Radio-Iodination Agents

  • Application: The synthesis of N-succinimidyl esters, structurally similar to this compound, is crucial for developing effective radio-iodination agents. These agents are instrumental in labeling internalizing proteins and peptides, which are vital in studying cellular processes and developing targeted therapies (Vaidyanathan & Zalutsky, 2007).

Automated Preparation of Labeling Reagents

  • Application: Automated methods for preparing bifunctional labeling reagents like N-succinimidyl 4-[18F]fluorobenzoate have been developed, enhancing the efficiency and reproducibility of radiolabeling processes in medical research (Mařı́k & Sutcliffe, 2007).

Synthesis of Polar Substituent-Containing Acylation Agents

  • Application: N-succinimidyl esters are used to develop acylation agents for radioiodination of monoclonal antibodies. These agents help to retain the radioiodine label in tumor cells following receptor-mediated internalization, which is crucial for targeted cancer therapy (Vaidyanathan et al., 2001).

Mechanism of Action

Target of Action

N-Succinimidyl 3-Methoxy-4-nitrobenzoate (NSMN) is a commonly used activator that can react with amines or phenolic compounds . The primary targets of NSMN are therefore amine or phenol-containing compounds.

Mode of Action

NSMN interacts with its targets (amines or phenols) to form acylated or esterified products . This interaction involves the transfer of the succinimidyl group from NSMN to the amine or phenol, resulting in the formation of a new covalent bond.

Action Environment

The action, efficacy, and stability of NSMN can be influenced by various environmental factors. For example, the presence and concentration of suitable targets (amines or phenols) can affect NSMN’s reactivity. Additionally, factors such as pH and temperature can influence the rate of the acylation or esterification reactions mediated by NSMN .

Biochemical Analysis

Biochemical Properties

N-Succinimidyl 3-Methoxy-4-nitrobenzoate plays a crucial role in biochemical reactions by acting as an activator. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it reacts with amino compounds or phenolic compounds to form acetylated or esterified products . This interaction is essential for modifying biomolecules, which can alter their function or activity.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and enzymes, it can alter their activity, leading to changes in cell function. For example, it may inhibit or activate specific signaling pathways, resulting in altered gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions. It can inhibit or activate enzymes by modifying their structure, leading to changes in their activity. Additionally, it can influence gene expression by altering the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal storage and usage conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may be observed at high doses, including potential damage to cells or tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. By modifying specific enzymes, it can alter the flow of metabolites through metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters or binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments or tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals or post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O7/c1-20-9-6-7(2-3-8(9)14(18)19)12(17)21-13-10(15)4-5-11(13)16/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKONAQIRJOJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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